N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBATZMAOLYBPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. Starting with readily available reagents like pyridine, pyrazole, and furan-2-carboxylic acid, the process includes steps such as coupling reactions, amide bond formation, and possibly catalytic hydrogenation. Each step requires specific conditions like controlled temperature, solvent choice, and precise timing to ensure high yield and purity of the final product.
Industrial Production Methods:
In an industrial context, optimizing the synthesis involves large-scale reactions with high throughput. Continuous flow chemistry and automated synthesisers can significantly enhance the efficiency of production, maintaining consistency and reducing costs. Reagents are often sourced in bulk, and reaction conditions are meticulously monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions such as:
Oxidation and reduction, affecting the pyrazole and pyridine rings.
Substitution reactions on the aromatic systems.
Hydrolysis or enzymatic breakdown of the carboxamide group.
Common Reagents and Conditions:
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions might vary from room temperature to elevated temperatures, under inert atmosphere or specific pH conditions.
Major Products Formed:
Depending on the type of reaction, major products can include oxidized or reduced derivatives, substituted variants, or decomposed fragments if hydrolyzed.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is employed in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: : Utilized in developing advanced materials or as a precursor for various chemical products.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that recognize its functional groups.
Pathways Involved: : Could involve inhibition of enzymatic activity, modulation of receptor signaling, or binding to specific DNA sequences.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Pyrazole vs. Non-Pyrazole Analogs: The target compound and ’s analog incorporate a pyrazole ring, whereas the nitro derivative () lacks this feature. Pyrazole-containing compounds often exhibit enhanced metabolic stability due to their rigid aromatic structure .
Thiophene substitution () replaces pyridine with a sulfur-containing heterocycle, which may enhance lipophilicity and influence π-stacking interactions .
Linker Variations :
- The ethyl linker in the target compound and –12 analogs balances flexibility and spatial orientation for optimal target engagement. ’s compound uses a methylene linker, shortening the distance between heterocycles .
Biological Activity
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan ring, a pyrazole moiety, and a pyridine derivative. Its molecular formula is with a molecular weight of approximately 292.36 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2 |
| Molecular Weight | 292.36 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrazole showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that compounds containing furan and pyrazole rings possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Anticancer Efficacy : A recent study published in ACS Omega explored the anticancer efficacy of various pyrazole derivatives, including this compound. The study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin in several cancer cell lines, indicating superior potency .
- Antimicrobial Testing : In another study, derivatives were tested against a panel of bacterial strains using the microdilution method. Results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways, these compounds can trigger programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes crucial for bacterial survival, thereby exerting antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
